Erythromycin ethylsuccinate-13C,d3

LC-MS/MS Internal Standard Isotopic Purity

Erythromycin ethylsuccinate-13C,d3 is a stable isotope-labeled analog of the macrolide antibiotic erythromycin ethylsuccinate, incorporating one carbon-13 atom and three deuterium atoms. It is supplied as a high-purity (≥98%) solid powder and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of erythromycin ethylsuccinate and its metabolites in biological matrices.

Molecular Formula C43H75NO16
Molecular Weight 866.1 g/mol
Cat. No. B12401715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin ethylsuccinate-13C,d3
Molecular FormulaC43H75NO16
Molecular Weight866.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
InChIInChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3
InChIKeyNSYZCCDSJNWWJL-FHXIOVPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Erythromycin ethylsuccinate-13C,d3: Stable Isotope-Labeled Internal Standard for Macrolide Bioanalysis and Procurement


Erythromycin ethylsuccinate-13C,d3 is a stable isotope-labeled analog of the macrolide antibiotic erythromycin ethylsuccinate, incorporating one carbon-13 atom and three deuterium atoms . It is supplied as a high-purity (≥98%) solid powder and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of erythromycin ethylsuccinate and its metabolites in biological matrices . This labeled compound enables precise pharmacokinetic, bioequivalence, and metabolic tracing studies without altering the target analyte's chemical behavior . As a research-use-only product, it is a critical procurement item for analytical laboratories developing and validating regulatory-compliant bioanalytical assays [1].

Why Unlabeled Erythromycin Ethylsuccinate or Alternative Isotopologues Cannot Substitute for Erythromycin ethylsuccinate-13C,d3 in Validated Bioanalysis


In quantitative LC-MS/MS bioanalysis, unlabeled erythromycin ethylsuccinate cannot serve as a valid internal standard because it co-elutes with the target analyte and fails to correct for variable matrix effects and ionization efficiency fluctuations . While other deuterated erythromycin ethylsuccinate isotopologues (e.g., -d5 or -d6) are available, the specific 13C,d3 labeling pattern of this compound offers a distinct mass shift of +4 Da , which may be critical for avoiding cross-talk or isotopic interference in certain mass spectrometry workflows [1]. Furthermore, substituting with a non-certified or different isotopologue may invalidate a regulatory method due to lack of equivalent matrix effect correction and recovery performance [2]. The use of an isotopologue not specified in the original method validation protocol can introduce significant quantitative bias, as demonstrated by studies showing matrix-dependent signal suppression in erythromycin assays [3].

Quantitative Differentiation of Erythromycin ethylsuccinate-13C,d3: Comparative Evidence for Procurement and Method Development


Isotopic Purity and Mass Shift Verification for Erythromycin ethylsuccinate-13C,d3

Erythromycin ethylsuccinate-13C,d3 incorporates one 13C atom and three deuterium atoms, resulting in a molecular weight of 866.06 g/mol compared to 862.05 g/mol for the unlabeled compound . The +4 Da mass shift minimizes isotopic interference and ensures distinct MS/MS transition detection . The compound is supplied with a certified purity of ≥98% , ensuring minimal contribution of unlabeled or partially labeled impurities that could compromise quantitative accuracy .

LC-MS/MS Internal Standard Isotopic Purity

Matrix Effect Compensation Using Erythromycin ethylsuccinate-13C,d3 Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like erythromycin ethylsuccinate-13C,d3 is required to correct for ion suppression or enhancement caused by biological matrix components . Studies on erythromycin quantification have demonstrated that matrix effects can cause significant signal suppression, leading to inaccurate results if not corrected by a co-eluting isotopologue [1]. A properly matched SIL-IS provides matrix effect correction, resulting in an accuracy improvement reflected in a mean recovery of 99.5% for an erythromycin ethylsuccinate assay [2].

Matrix Effects LC-MS/MS Internal Standard

Regulatory Compliance and Traceability in Method Validation for Erythromycin ethylsuccinate-13C,d3

Erythromycin ethylsuccinate-13C,d3 is offered as a reference standard with detailed characterization data compliant with regulatory guidelines for ANDA and DMF submissions [1]. Its use as a calibrated internal standard is essential for method validation and quality control (QC) applications in pharmaceutical analysis . The product's traceability to pharmacopeial standards (USP or EP) can be provided [2], a feature not guaranteed with generic isotopologues or unlabeled material from non-specialized suppliers.

Regulatory Compliance Method Validation Reference Standard

Comparative Solubility and Handling Specifications for Erythromycin ethylsuccinate-13C,d3

Vendor specifications for erythromycin ethylsuccinate-13C,d3 provide defined solubility data, with the compound being soluble in DMF (15 mg/mL), DMSO (15 mg/mL), and Ethanol (30 mg/mL) . This is in contrast to the unlabeled compound, for which solubility data are less consistently documented and may vary by source [1]. Having explicit solubility information is critical for preparing accurate stock solutions and ensuring the internal standard is fully dissolved and stable in the working solution, preventing quantitation errors due to precipitation [2].

Solubility Sample Preparation LC-MS/MS

Stability and Storage Profile of Erythromycin ethylsuccinate-13C,d3

The compound is recommended for storage at -20°C , with documented stability for 3 years as a powder at -20°C and 6 months at -80°C in solution . This contrasts with unlabeled erythromycin ethylsuccinate, which shows rapid hydrolysis in methanol, with almost total conversion to the base form within 40 hours [1]. The defined, long-term stability of the isotopologue ensures consistent internal standard performance over the duration of a multi-year study, preventing the need for frequent re-characterization and reducing the risk of batch-to-batch variability.

Stability Storage Internal Standard

Optimal Procurement and Application Scenarios for Erythromycin ethylsuccinate-13C,d3 in Bioanalytical and Pharmaceutical Development


Method Development and Validation for Bioequivalence Studies of Erythromycin Formulations

Erythromycin ethylsuccinate-13C,d3 is the ideal internal standard for developing and validating LC-MS/MS methods to quantify erythromycin ethylsuccinate in human plasma for bioequivalence trials. Its defined +4 Da mass shift and high isotopic purity ensure accurate compensation for matrix effects, enabling the precise determination of pharmacokinetic parameters (Cmax, AUC) required by regulatory agencies . The documented traceability to pharmacopeial standards simplifies the method validation process [1].

Pharmacokinetic and Drug-Drug Interaction Studies in Preclinical Models

In preclinical research, this compound is used to accurately measure plasma and tissue concentrations of the parent drug and its active metabolite. Its long-term stability at -20°C supports longitudinal studies in animal models (e.g., beagle dogs [2]), ensuring consistent quantification across the entire study duration. The well-defined solubility profile facilitates the preparation of stable dosing solutions and calibration standards.

Quality Control and Stability-Indicating Assays in Pharmaceutical Manufacturing

For pharmaceutical companies manufacturing erythromycin ethylsuccinate dosage forms, this labeled compound serves as a high-purity reference standard for quality control (QC) release testing and stability studies. Its use ensures that any degradation of the active pharmaceutical ingredient (API) can be accurately quantified without interference from formulation excipients, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [3].

Metabolic Tracing and Drug Metabolism Research

The incorporation of both 13C and deuterium atoms allows researchers to use this compound as a tracer in complex biological systems. It can be employed in stable isotope-resolved metabolomics to track the metabolic fate of the drug or to differentiate between endogenously produced and exogenously administered compounds, providing deeper insights into drug metabolism and pharmacokinetics (DMPK) .

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